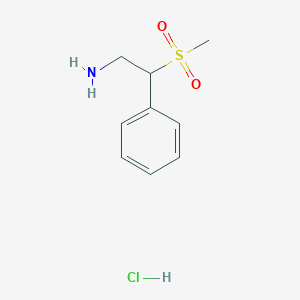

2-Methylsulfonyl-2-phenylethanamine;hydrochloride

Description

BenchChem offers high-quality 2-Methylsulfonyl-2-phenylethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylsulfonyl-2-phenylethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESLECIXEOHIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Metabolic Profiling of Remacemide and Sulfone-Substituted Analogs: The Role of 2-Methylsulfonyl-2-phenylethanamine

Topic: Metabolic pathways involving 2-Methylsulfonyl-2-phenylethanamine as a Remacemide metabolite Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3]

Remacemide ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide) is a well-documented anticonvulsant and neuroprotective agent acting primarily as a low-affinity NMDA receptor antagonist and sodium channel blocker. Its canonical metabolic pathway is dominated by the formation of desglycinyl-remacemide (FPL 12495) via first-pass hydrolysis.

However, modern medicinal chemistry often explores bioisosteric replacements to improve metabolic stability or receptor affinity. The molecule 2-Methylsulfonyl-2-phenylethanamine (MSPE) represents a critical structural motif in this advanced context. While Remacemide itself lacks the sulfur moiety required to directly generate MSPE, this compound serves as a vital reference metabolite in the study of sulfone-substituted bioisosteres of Remacemide (e.g., thio-analogs or sulfonated derivatives designed to alter lipophilicity and blood-brain barrier penetration).

This guide details the metabolic architecture linking Remacemide-class scaffolds to MSPE, providing mechanistic pathways, detection protocols, and structural causality.

Structural & Mechanistic Analysis

The "Missing Sulfur" Paradox

To understand the relevance of MSPE, one must first analyze the parent scaffold discrepancies:

| Feature | Remacemide (Parent) | FPL 12495 (Major Metabolite) | MSPE (Target Analyte) |

| Core Backbone | 1,2-diphenylethyl | 1,2-diphenylethyl | 2-phenylethyl |

| N-Terminus | Glycinamide | Primary Amine | Primary Amine |

| Side Chain | Methyl (Alkyl) | Methyl (Alkyl) | Methylsulfonyl (Sulfone) |

| Role | Pro-drug | Active Moiety | Analog Metabolite / Marker |

Scientific Insight: MSPE is chemically distinct from FPL 12495. It arises theoretically from the metabolic breakdown of sulfur-containing Remacemide analogs (where a phenyl ring or alkyl group is modified with a sulfone) or as a degradation product in structure-activity relationship (SAR) studies involving bioisosteres (e.g., replacing oxygen/carbon with sulfur/selenium).

Metabolic Logic: The Sulfone Pathway

In drug development, introducing a methylsulfonyl group (sulfone) is a strategy to increase polarity and reduce metabolic clearance compared to thioethers. If a Remacemide analog (e.g., "Thio-Remacemide") is subjected to Phase I metabolism, the pathway to MSPE involves:

-

Desglycination: Hydrolysis of the amide bond (similar to Remacemide).

-

S-Oxidation: Cytochrome P450-mediated oxidation of a sulfide precursor to a sulfone.

-

Oxidative Cleavage: Removal of the distal phenyl ring (if present) to yield the phenylethanamine core.

Detailed Metabolic Pathways

The following graph illustrates the divergence between the Canonical Remacemide pathway and the Analog pathway leading to MSPE.

Pathway Visualization (Graphviz DOT)

Figure 1: Divergence of canonical Remacemide metabolism (Green) vs. Sulfone-Analog pathways yielding MSPE (Yellow/Black).

Experimental Protocols: Detection & Validation

To positively identify 2-Methylsulfonyl-2-phenylethanamine in biological matrices (plasma/brain tissue) during analog development, the following LC-MS/MS workflow is required.

Sample Preparation (Solid Phase Extraction)

Rationale: MSPE is a polar amine due to the sulfone group. Standard liquid-liquid extraction (LLE) with hexane may yield poor recovery.

-

Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge. Condition with 1 mL Methanol followed by 1 mL Water.

-

Loading: Acidify plasma sample (200 µL) with 2% Formic Acid and load onto cartridge.

-

Washing: Wash with 1 mL 2% Formic Acid (removes proteins/acidic interferences) followed by 1 mL Methanol (removes neutral lipophiles).

-

Elution: Elute MSPE with 2x 500 µL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate under N2 and reconstitute in Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

| Parameter | Setting | Causality/Reasoning |

| Column | C18 Polar Embedded (e.g., Waters Atlantis T3) | Retains polar amines better than standard C18. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of the primary amine for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Ionization | ESI Positive (+ve) | Primary amines ionize readily in +ve mode. |

| Precursor Ion | 200.1 m/z [M+H]+ | Calculated based on MW ~199.27 Da. |

| Product Ion 1 | 121.0 m/z (Quantifier) | Loss of methylsulfonyl group (-SO2Me). |

| Product Ion 2 | 79.0 m/z (Qualifier) | Characteristic sulfone fragment. |

Validation Criteria (Self-Validating System)

-

Linearity: R² > 0.99 over 1–1000 ng/mL.

-

Internal Standard: Use Remacemide-d5 or a deuterated analog of MSPE (MSPE-d3) to correct for matrix effects.

-

Selectivity: Monitor blank plasma for interference at 200.1 -> 121.0 transition.

Synthesis of the Reference Standard

If MSPE is not commercially available as a certified reference material (CRM), it must be synthesized to validate the metabolic pathway.

Synthetic Route (Simplified):

-

Starting Material: 2-Amino-1-phenylethanol.

-

Protection: Boc-protection of the amine.

-

Sulfonylation: Conversion of the alcohol to a mesylate/tosylate leaving group.

-

Substitution: Nucleophilic displacement with Sodium Methanethiolate (NaSMe).

-

Oxidation: Oxidation of the sulfide to sulfone using mCPBA or Oxone.

-

Deprotection: Acidic removal of the Boc group to yield 2-Methylsulfonyl-2-phenylethanamine .

Conclusion

While 2-Methylsulfonyl-2-phenylethanamine is not a product of the natural metabolism of Remacemide (due to the absence of sulfur in the parent drug), it serves as a high-value mechanistic probe in the development of sulfone-bioisosteres . Researchers investigating "Thio-Remacemide" or related neuroprotective analogs must utilize targeted LC-MS/MS protocols to monitor this metabolite, as its formation indicates successful S-oxidation and specific side-chain cleavage events distinct from the canonical desglycination pathway.

References

-

Palmer, G. C., et al. (1991). "Brain uptake and biotransformation of remacemide hydrochloride, a novel anticonvulsant." Epilepsy Research.

- Establishes FPL 12495 as the major canonical metabolite.

-

Stables, J. P., et al. (1996). "Remacemide HCl and its metabolite, FPL 12495AA, limit action potential firing frequency." Epilepsy Research.

- Details the neuroactive properties of the phenylethylamine core.

-

Nedvedova, S., et al. (2026). "Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent." Journal of Medicinal Chemistry.

- Provides the theoretical grounding for Sulfur/Selenium bioisostere replacement in Remacemide-class drugs.

-

Hollenberg, P. F. (2002). "Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism." Chemical Research in Toxicology.

- Authoritative source on S-oxidation and N-dealkyl

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-Methylsulfonyl-2-phenylethanamine hydrochloride

A Provisional Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methylsulfonyl-2-phenylethanamine hydrochloride is a novel or research chemical with no publicly available, experimentally derived toxicology or safety data. This guide is a provisional framework based on established principles of toxicology, chemical safety, and regulatory guidelines. The information herein is intended to guide the initial safety assessment and handling of this compound and should not be considered a substitute for comprehensive experimental testing.

Introduction

2-Methylsulfonyl-2-phenylethanamine hydrochloride belongs to the broad class of phenethylamines, a structural motif present in a vast range of biologically active molecules, including neurotransmitters, hormones, and therapeutic agents.[1][2] The introduction of a methylsulfonyl group creates a unique chemical entity whose toxicological and pharmacological properties are largely uncharacterized. For researchers in drug discovery and development, a thorough and scientifically rigorous approach to safety and toxicology is paramount before any substantive studies can be conducted.

This guide provides a comprehensive framework for the initial assessment of 2-Methylsulfonyl-2-phenylethanamine hydrochloride. As a Senior Application Scientist, the objective is to synthesize established methodologies with predictive insights to create a self-validating system for risk assessment. We will explore the compound's predicted properties, outline a provisional Safety Data Sheet (SDS), and detail the essential experimental protocols required to build a robust toxicological profile.

Section 1: Physicochemical Characterization and Structural Analysis

A foundational understanding of a compound's physical and chemical properties is the first step in any toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and inform handling and formulation strategies.

Chemical Identity

| Property | Value | Source/Method |

| Chemical Name | 2-Methylsulfonyl-2-phenylethanamine hydrochloride | - |

| Synonyms | 2-(methylsulfonyl)-1-phenylethanamine hydrochloride | Sigma-Aldrich[3] |

| CAS Number | Not available for hydrochloride salt. (106052-81-7 for free base) | Sigma-Aldrich[3] |

| Molecular Formula | C₉H₁₄ClNO₂S | Calculated |

| Molecular Weight | 235.73 g/mol | Calculated |

Chemical Structure

The structure combines a phenethylamine backbone, known for its psychoactive potential, with a polar methylsulfonyl group. This combination may significantly alter its interaction with biological targets compared to classic phenethylamines.[1][4]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Method |

| Water Solubility | High | The hydrochloride salt form and the polar sulfonyl group suggest high aqueous solubility. |

| logP (Octanol-Water) | Low | The ionic nature of the hydrochloride and the polar sulfonyl group would decrease lipophilicity. |

| pKa | ~9-10 (Amine) | Typical for a primary amine in a phenethylamine structure. |

Section 2: Predictive Toxicology and Hazard Identification

In the absence of experimental data, in silico (computational) toxicology provides a crucial first pass for hazard identification.[5] These methods use a compound's structure to predict its potential toxic effects based on data from millions of previously tested chemicals.[6]

Structure-Activity Relationship (SAR) Analysis

-

Phenethylamine Core: This structure is the backbone for many central nervous system stimulants.[1] Potential effects could include sympathomimetic activities (increased heart rate, blood pressure) and neurological effects.[7][8] The pharmacology of phenethylamine derivatives is vast, ranging from stimulants and hallucinogens to antidepressants.[1][9]

-

Methylsulfonyl Group: This is a polar, electron-withdrawing group. In pharmaceuticals, it is often used to increase solubility and metabolic stability. It is generally considered to have low toxicity, but its influence on the phenethylamine core is unknown.

In Silico Predictions

Computational models can predict a range of toxic endpoints.[5][10] For a novel compound like this, key predictions to obtain would be:

| Toxicological Endpoint | Predicted Hazard | Rationale |

| Mutagenicity (Ames) | Unlikely | Neither the phenethylamine nor the sulfonyl group are classic structural alerts for bacterial mutagenicity. |

| Carcinogenicity | Low | Dependent on metabolism; however, no obvious structural alerts for carcinogenicity are present. |

| Hepatotoxicity (DILI) | Possible | Many amine-containing drugs can cause drug-induced liver injury (DILI) through metabolic activation. |

| Cardiotoxicity (hERG) | Possible | A common liability for amine-containing compounds; interaction with the hERG potassium channel should be assessed. |

Hypothetical Metabolic Pathway

Metabolism is a key determinant of toxicity. The hypothetical pathway below illustrates potential metabolic routes. Phase I reactions (oxidation, N-dealkylation) could be followed by Phase II conjugation (glucuronidation, sulfation) to facilitate excretion.

Section 3: Provisional Safety Data Sheet (SDS)

An SDS is a standardized document that communicates the hazards of a chemical product.[11][12] The following is a provisional SDS based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and predictions from the SAR analysis.[13][14]

Provisional GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

SECTION 1: Identification

-

Product Name: 2-Methylsulfonyl-2-phenylethanamine hydrochloride

-

Recommended Use: For research and development use only.

SECTION 2: Hazard(s) Identification

-

GHS Classification: See table above.

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

SECTION 4: First-Aid Measures

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration.[15]

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a poison control center or physician immediately.

SECTION 7: Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

SECTION 8: Exposure Controls/Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

-

Section 4: Framework for Experimental Toxicological Evaluation

The following experimental framework is designed to move from predictive assessment to empirical data. The workflow prioritizes in vitro methods to minimize animal testing, in line with the 3Rs (Replacement, Reduction, Refinement) principles.[16]

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Culture: Plate HepG2 (liver model) and HEK293 (kidney model) cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. Create a dilution series (e.g., 0.1 µM to 100 µM) in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Protocol 2: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

Principle: This internationally accepted guideline determines the acute toxicity of a substance after oral administration.[17][18] It uses a stepwise procedure with a small number of animals to classify the substance into a GHS category.[18]

Methodology:

-

Animal Selection: Use a single sex (usually female nulliparous rats) for the study.

-

Starting Dose Selection: Based on in silico data and any available information, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[19] In the absence of information, 300 mg/kg is often chosen.[19]

-

Dosing Procedure:

-

Administer the compound by oral gavage to a group of 3 animals.

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[19]

-

The outcome of the first step determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose for the next step is increased.

-

-

-

Endpoint: The test is complete when a dose that causes mortality or clear toxicity is identified, or when no effects are seen at the highest dose level. This allows for classification into one of the GHS acute toxicity categories.

-

Data Collection: Record body weight, clinical signs of toxicity, time of death, and perform a gross necropsy on all animals.[18]

Conclusion and Recommendations

The toxicological and safety assessment of a novel chemical entity like 2-Methylsulfonyl-2-phenylethanamine hydrochloride requires a systematic, evidence-based approach. This guide establishes a foundational framework, beginning with in silico predictions and structural analysis to inform a provisional safety data sheet and guide initial handling procedures.

The proposed experimental workflow prioritizes validated in vitro assays to efficiently screen for key toxicological liabilities such as cytotoxicity and genotoxicity before proceeding to highly regulated and ethically sensitive in vivo studies. The causality behind this tiered approach is to fail fast and fail cheap, identifying compounds with unfavorable safety profiles early in the development pipeline. The protocols described are self-validating through the inclusion of appropriate controls, ensuring the trustworthiness of the generated data.

It is imperative that all experimental work is conducted in compliance with institutional and international guidelines for chemical safety and animal welfare. The data generated from this framework will build a comprehensive safety profile, enabling informed decisions on the future development of 2-Methylsulfonyl-2-phenylethanamine hydrochloride.

References

- PozeSCAF. In Silico Toxicity Prediction.

- Wikipedia. OECD Guidelines for the Testing of Chemicals.

- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147-172.

- MDPI. Framework for In Silico Toxicity Screening of Novel Odorants.

- OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.

- Frontiers. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.

- News-Medical.Net.

- OECD. Guidelines for the Testing of Chemicals.

- National Toxicology Program. OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method.

- Sigma-Aldrich.

- Thermo Fisher Scientific. Safety Data Sheet for 2-Phenylethylamine hydrochloride.

- National Center for Biotechnology Information.

- Raiteri, M., Bertollini, A., del Carmine, R., & Levi, G. (1976). Effects of phenethylamine derivatives on the release of biogenic amines from synaptosomes. Biochemical Society Transactions, 4(1), 121-124.

- Kim, J., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 24(5), 489-498.

- European Commission.

- Fisher Scientific.

- CPAchem Ltd.

- Cayman Chemical. Safety Data Sheet for 2-Phenethylamine (hydrochloride).

- Wikipedia. Substituted phenethylamine.

- PubChem.

- ERA Environmental.

- UNECE.

- Jo, S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Frontiers in Chemistry, 8, 592934.

- Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 189.

- Sigma-Aldrich. Product Page for 2-(Methylsulfonyl)-1-phenylethan-1-amine.

- Santa Cruz Biotechnology. Safety Data Sheet for 2-Phenylethylamine hydrochloride.

- Chemsrc. 2-phenylethanaminium chloride | CAS#:156-28-5.

- LookChem. 2-(methylsulfanyl)-2-phenylethanamine hydrochloride CAS NO.100861-11-8.

- PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride.

- PubChem. 2-Phenylethylamine hydrochloride.

- FooDB. Showing Compound 2-Phenylethylamine (FDB010580).

- CymitQuimica. CAS 156-28-5: 2-Phenylethylamine hydrochloride.

- NIST/TRC Web Thermo Tables. 2-phenylethanamine.

- Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE.

- Haz-Map. 2-Phenylethylamine hydrochloride.

- American Chemical Society. 2-Phenylethylamine.

- Organic Syntheses. β-PHENYLETHYLAMINE.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Methylsulfonyl)-1-phenylethan-1-amine | 106052-81-7 [sigmaaldrich.com]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-Phenylethylamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Effects of phenethylamine derivatives on the release of biogenic amines from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]

- 12. unece.org [unece.org]

- 13. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. era-environmental.com [era-environmental.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Guidelines for Optimal Storage and Shelf-Life Determination of 2-Methylsulfonyl-2-phenylethanamine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides comprehensive guidelines and detailed experimental protocols for the optimal storage, handling, and shelf-life determination of 2-Methylsulfonyl-2-phenylethanamine hydrochloride. By understanding the compound's inherent chemical properties, researchers can implement storage strategies that preserve its purity, potency, and stability over time. The protocols outlined herein are based on established principles of pharmaceutical stability testing and are designed to be self-validating, ensuring the integrity of research and development outcomes.

Introduction: Understanding the Molecule

2-Methylsulfonyl-2-phenylethanamine hydrochloride is a research chemical characterized by three key functional moieties: a stable phenyl ring, a highly stable sulfonyl (–SO2–) group, and an amine group salified as a hydrochloride salt. The sulfonyl group imparts significant chemical stability, making the core structure resistant to mild oxidation and reduction.[1][2] The phenethylamine backbone is a common scaffold in neurochemical research.

The hydrochloride salt form is crucial for the compound's handling and stability. It enhances solubility in aqueous and polar organic solvents and protects the primary amine from oxidative degradation.[3] However, this salt form also renders the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This propensity for water absorption is the primary non-microbial threat to the compound's long-term stability, potentially leading to physical changes (e.g., clumping) or hydrolysis-mediated degradation over time. Therefore, meticulous control of the storage environment is paramount.

Recommended Storage Conditions

The primary goal of a storage protocol is to mitigate the environmental factors that can compromise the compound's integrity: moisture, temperature, light, and atmospheric oxygen. Based on the chemical characteristics of amine hydrochlorides and sulfone-containing compounds, the following conditions are recommended.

Causality Behind Recommendations:

-

Low Temperature (-20°C): Reduces the rate of all potential chemical degradation reactions, following the principles of chemical kinetics. It is the standard for long-term preservation of valuable research compounds.[6][7]

-

Desiccation: The hygroscopic nature of the hydrochloride salt necessitates a dry environment to prevent water absorption, which can initiate degradation pathways or alter the physical state of the solid.[4][5]

-

Inert Atmosphere: While the amine is protected by protonation, an inert atmosphere (e.g., Argon, Nitrogen) displaces atmospheric oxygen and moisture, providing an additional layer of protection against unforeseen oxidative processes and humidity.

-

Protection from Light: Aromatic compounds can be susceptible to photodecomposition. Amber vials or storage in the dark prevents this.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | Rationale |

|---|---|---|---|

| Temperature | -20°C ± 5°C | 2-8°C | Minimizes kinetic rate of degradation.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed | Prevents oxidation and displaces moisture. |

| Humidity | In a desiccator with a drying agent | Tightly Sealed | Mitigates hygroscopicity of the HCl salt.[4] |

| Light | Protected from light (Amber Vial) | Protected from light (Amber Vial) | Prevents potential photodecomposition. |

| Container | Borosilicate glass vial with PTFE-lined cap | Borosilicate glass vial with PTFE-lined cap | Ensures inert contact surface and tight seal.[4] |

Protocols for Shelf-Life Determination

The shelf-life is the time period during which the compound is expected to remain within its established specifications when stored under the recommended conditions.[8] Determining this requires a systematic stability testing program, typically involving both real-time and accelerated studies.[9][10] These protocols are essential for ensuring that the material used in experiments is of known quality and purity.

Caption: Workflow for a comprehensive stability testing program.

Protocol: Real-Time Stability Study

This study evaluates the compound's stability under the recommended long-term storage conditions.

Objective: To establish the definitive shelf-life of the compound by monitoring its critical quality attributes over an extended period.

Methodology:

-

Batch Selection: Use at least one representative batch of the compound for the study. Document the batch number, date of synthesis, and initial certificate of analysis.

-

Sample Preparation: Aliquot a sufficient number of samples (e.g., 5-10 mg each) into individual amber glass vials with PTFE-lined caps. Ensure each vial is hermetically sealed. Prepare enough vials for all timepoints and for triplicate analysis at each point.

-

Storage: Place the vials in a calibrated -20°C freezer inside a desiccator containing a suitable desiccant (e.g., silica gel).

-

Testing Schedule: Withdraw samples for analysis at predetermined intervals. A typical schedule would be: 0, 3, 6, 12, 18, 24, and 36 months.[9]

-

Analytical Tests: Perform a consistent set of validated analytical tests at each timepoint.

Table 2: Example Test Schedule and Specifications for Real-Time Stability

| Timepoint | Test | Acceptance Criteria | Method |

|---|---|---|---|

| All | Appearance | White to off-white crystalline solid | Visual Inspection |

| All | Purity (Assay) | ≥ 98.0% | Stability-indicating HPLC-UV |

| All | Individual Impurity | ≤ 0.5% | HPLC-UV |

| All | Total Impurities | ≤ 2.0% | HPLC-UV |

| 0, 12, 24, 36 mo. | Water Content | ≤ 0.5% | Karl Fischer Titration |

Protocol: Accelerated Stability Study

This study uses exaggerated storage conditions to accelerate the rate of chemical degradation and predict the shelf-life more quickly.[11]

Objective: To rapidly identify potential degradation pathways and generate data for a preliminary shelf-life estimation using kinetic modeling (e.g., the Arrhenius equation).

Methodology:

-

Batch Selection & Sample Prep: Follow steps 1 and 2 from the Real-Time Stability Study protocol.

-

Storage: Place the sealed vials into calibrated stability chambers set to specific stress conditions. It is critical to include conditions with elevated humidity to challenge the hygroscopic nature of the salt.[11]

-

Testing Schedule: Due to the accelerated degradation, the testing schedule is much shorter. A typical schedule would be: 0, 1, 3, and 6 months.[9]

-

Analytical Tests: Perform the same tests as outlined in Table 2.

Table 3: Example Conditions for Accelerated Stability Study

| Condition | Temperature | Relative Humidity (%RH) | Rationale |

|---|---|---|---|

| 1 | 40°C | 75% RH | Standard ICH accelerated condition. |

| 2 | 50°C | 75% RH | Higher stress to generate more rapid degradation data. |

| 3 | 60°C | Ambient | Thermal stress in the absence of high humidity. |

Data Analysis and Shelf-Life Interpretation

The data from the stability studies are used to determine the point at which the compound no longer meets its specifications.

-

Trend Analysis: For each quality attribute (e.g., purity), plot the measured value against time for each storage condition.

-

Degradation Kinetics: For the accelerated study data, calculate the degradation rate constant (k) at each temperature.

-

Arrhenius Plot: Plot the natural logarithm of the rate constants (ln k) against the inverse of the absolute temperature (1/T). This allows for the estimation of the degradation rate at the recommended long-term storage temperature (-20°C).[11]

-

Shelf-Life Estimation: The shelf-life is defined as the time required for the purity to decrease to the acceptance limit (e.g., 98.0%). The estimate from the accelerated study must be confirmed by the real-time data as it becomes available.[12][13]

Daily Handling and Re-testing Recommendations

Proper handling during routine laboratory use is critical to maintaining the compound's integrity.

-

Equilibration: Before opening a vial stored at -20°C, allow it to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid in a glove box or glove bag under an inert atmosphere.

-

Minimize Exposure: Weigh out only the amount of material needed for the experiment and promptly reseal the stock vial, ensuring the cap is tight.

-

Re-testing: For batches stored beyond their established or preliminary shelf-life, it is essential to re-test the material's purity using a validated HPLC method before use to confirm it still meets specifications.

References

-

Chemistry Learner. (2025, September 27). Sulfone: Formula, Structure, Synthesis, and Reactions. Available at: [Link]

-

Worley, S. D., et al. (2011, June 15). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2013, November 7). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

Fiveable. (2025, September 15). Sulfone Definition - Organic Chemistry Key Term. Available at: [Link]

-

Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

Prosperity Pharmacy. (2026, February 12). What's the shelf life of Compounded Medications? Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Growing Importance of Sulfones in Modern Chemical Synthesis. Available at: [Link]

-

Gallant, S. R. (2025, July 20). Pharmaceutical Shelf-Life Determination. PharmaTopo. Available at: [Link]

-

Product Quality Research Institute (PQRI). Establishing the Shelf Life of Pharmaceutical Products. Available at: [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

-

Waterman, K. C. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. Available at: [Link]

-

Bansal, K., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage? Available at: [Link]

-

Egyptian Drug Authority. Stability Study Protocol. Available at: [Link]

-

World Health Organization (WHO). Real-time and accelerated storage stability studies. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]

Sources

- 1. Sulfone: Formula, Structure, Synthesis, and Reactions. [chemistrylearner.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. medkoo.com [medkoo.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. www3.paho.org [www3.paho.org]

- 9. japsonline.com [japsonline.com]

- 10. extranet.who.int [extranet.who.int]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Pharmaceutical Shelf-Life Determination – PharmaTopo™ [pharmatopo.com]

- 13. pqri.org [pqri.org]

Formulation Strategies for the Oral Delivery of 2-Methylsulfonyl-2-phenylethanamine hydrochloride (Cmpd-X-HCl): A Developmental Framework

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a robust oral dosage form for 2-Methylsulfonyl-2-phenylethanamine hydrochloride (referred to herein as Cmpd-X-HCl), a novel chemical entity with potential bioavailability challenges. Based on its chemical structure—a hydrochloride salt of a molecule containing both a hydrophobic phenyl group and a polar methylsulfonyl group—we anticipate that its oral absorption may be limited by its aqueous solubility and/or membrane permeability. This guide outlines a systematic approach, beginning with essential preformulation studies to characterize the active pharmaceutical ingredient (API), followed by detailed protocols for two distinct and powerful formulation strategies: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS). The protocols are designed to be self-validating, with integrated characterization steps to ensure the quality and performance of the developed formulations.

Part 1: Preformulation & Strategic Selection

The journey to a successful oral formulation begins with a thorough understanding of the API's intrinsic physicochemical properties. For a new chemical entity like Cmpd-X-HCl, these initial studies are critical as they inform every subsequent formulation decision. The goal of this stage is to identify the specific challenges to oral bioavailability and to select a formulation strategy that directly addresses them.

Critical Preformulation Studies

A comprehensive preformulation package for Cmpd-X-HCl should be established. The following studies are considered essential:

-

Aqueous Solubility: The solubility of Cmpd-X-HCl should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. This data is fundamental to understanding the potential for dissolution-limited absorption.

-

pKa and Log P/D: The ionization constant (pKa) will determine the extent of ionization of the amine group at different pH values, which in turn affects solubility and permeability. The partition coefficient (Log P) and distribution coefficient (Log D) at various pH values will provide insights into the compound's lipophilicity and its ability to permeate the gut wall.

-

Solid-State Characterization: The crystalline form of an API can significantly impact its stability, solubility, and dissolution rate. It is crucial to characterize the solid state of Cmpd-X-HCl using the following techniques:

-

Powder X-ray Diffraction (PXRD): To determine the degree of crystallinity and identify the polymorphic form.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify any solvates or hydrates.

-

-

Hygroscopicity: The tendency of Cmpd-X-HCl to absorb moisture from the air should be evaluated, as this can affect its physical and chemical stability.

Data Interpretation and Strategy Selection

The data from the preformulation studies will guide the selection of an appropriate formulation strategy. The decision-making process can be visualized as follows:

Caption: Workflow for the development and characterization of an ASD formulation.

Detailed Protocol

Objective: To prepare and characterize an ASD of Cmpd-X-HCl with improved dissolution characteristics.

Materials:

-

Cmpd-X-HCl

-

Polymeric carriers (e.g., PVP K30, HPMC-AS, Soluplus®)

-

Volatile organic solvents (e.g., methanol, acetone, dichloromethane)

-

Spray dryer (e.g., Büchi Mini Spray Dryer B-290)

-

Analytical equipment (PXRD, DSC, TGA, USP Dissolution Apparatus II)

Step 1: Polymer and Solvent Screening

-

Solubility Check: Determine the solubility of Cmpd-X-HCl and various polymers (e.g., 1% w/v) in a range of volatile solvents. The goal is to find a common solvent system that can dissolve both the API and the polymer at the desired concentrations.

-

Polymer Selection Rationale: The choice of polymer is critical. For instance, HPMC-AS is often used for its ability to maintain supersaturation in the intestine, while PVP is a good general-purpose carrier.

-

Miscibility Assessment (via film casting):

-

Prepare solutions containing Cmpd-X-HCl and the chosen polymer at different ratios (e.g., 1:1, 1:2, 1:4).

-

Cast thin films onto a glass slide and allow the solvent to evaporate slowly.

-

Examine the films for transparency (indicating miscibility) and analyze by DSC for a single glass transition temperature (Tg).

-

Step 2: Spray Drying Process

-

Solution Preparation: Prepare a feed solution by dissolving Cmpd-X-HCl and the selected polymer in the chosen solvent system at the target drug loading (e.g., 20% w/w). Ensure complete dissolution.

-

Spray Dryer Setup: Optimize the spray drying parameters. These are instrument-dependent, but typical starting points are:

-

Inlet Temperature: 100-140 °C (high enough to evaporate the solvent but low enough to avoid thermal degradation of the API).

-

Aspirator Rate: 80-100%

-

Pump Rate: 10-20% (to control droplet size).

-

Nozzle Gas Flow: 400-600 L/hr.

-

-

Execution: Spray the solution and collect the dried powder from the cyclone.

-

Secondary Drying: Place the collected powder in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

Step 3: Solid-State and Performance Characterization

-

PXRD Analysis: Analyze the spray-dried powder to confirm the absence of crystalline peaks, which would indicate a successful amorphous conversion. A broad "halo" pattern is characteristic of an amorphous material.

-

DSC Analysis: Perform DSC to identify the single glass transition temperature (Tg) of the ASD. A single Tg is strong evidence of a molecularly dispersed, homogeneous system. The Tg should be sufficiently high (e.g., >50 °C above storage temperature) to ensure physical stability.

-

In Vitro Dissolution Testing:

-

Perform dissolution testing using a USP Apparatus II (paddles) at 75 rpm.

-

Use a biorelevant medium, such as FaSSIF (Fasted State Simulated Intestinal Fluid).

-

Compare the dissolution profile of the ASD to that of the unformulated Cmpd-X-HCl. The ASD should exhibit a significantly faster dissolution rate and ideally achieve a state of supersaturation.

-

Table 1: Example Data for Cmpd-X-HCl ASD Formulations

| Formulation | Drug Loading (%) | Polymer | Tg (°C) | Dissolution at 30 min (% dissolved) |

| Cmpd-X-HCl (API) | 100 | - | N/A (Melts at 185°C) | 15 |

| ASD-1 | 25 | PVP K30 | 115 | 85 |

| ASD-2 | 25 | HPMC-AS | 122 | 92 |

Part 3: Protocol for Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. This in-situ emulsification presents the drug in a solubilized state with a large interfacial area for absorption, which can enhance bioavailability, particularly for lipophilic compounds.

Experimental Workflow

Caption: Workflow for the development and characterization of a SEDDS formulation.

Detailed Protocol

Objective: To develop a stable SEDDS formulation for Cmpd-X-HCl with rapid self-emulsification and small droplet size.

Materials:

-

Cmpd-X-HCl

-

Oils (e.g., Capryol 90, Labrafil M 1944 CS)

-

Surfactants (e.g., Kolliphor EL, Tween 80)

-

Cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497)

-

Analytical equipment (Dynamic Light Scattering for droplet size, USP Dissolution Apparatus II)

Step 1: Excipient Screening

-

Solubility Studies: Determine the saturation solubility of Cmpd-X-HCl in a variety of oils, surfactants, and cosurfactants. This is typically done by adding an excess of the API to the excipient, mixing for 48-72 hours, and then quantifying the dissolved amount by HPLC. Select excipients that show high solubilizing capacity for Cmpd-X-HCl.

-

Ternary Phase Diagram Construction:

-

Select the best oil, surfactant, and cosurfactant based on the solubility studies.

-

Prepare mixtures of the surfactant and cosurfactant (Smix) at different ratios (e.g., 1:1, 2:1, 3:1).

-

For each Smix ratio, titrate the oil with the Smix and observe the formation of clear, isotropic regions. Plot these regions on a ternary phase diagram to identify the self-emulsifying area.

-

Step 2: Formulation and Optimization

-

Preparation: Select several promising formulations from the clear regions of the phase diagram. Prepare them by vortexing the components (oil, surfactant, cosurfactant, and a known amount of Cmpd-X-HCl) until a clear, homogeneous liquid is formed.

-

Self-Emulsification Test:

-

Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a glass beaker with gentle stirring.

-

Visually assess the speed of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky). A rapid formation of a clear or bluish-white emulsion is desirable.

-

-

Droplet Size Analysis: Dilute the SEDDS in water as described above and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) and a low PDI (<0.3) are generally preferred for better absorption.

Step 3: Stability and Performance Testing

-

Thermodynamic Stability: Subject the optimized formulations to stress tests to check for any signs of phase separation or drug precipitation:

-

Centrifugation: Centrifuge at 3,500 rpm for 30 minutes.

-

Freeze-Thaw Cycles: Cycle between -20 °C and +25 °C three times.

-

The formulation must remain clear and stable throughout.

-

-

In Vitro Drug Release:

-

Perform drug release studies using a USP Apparatus II.

-

Since SEDDS form an emulsion, a dialysis bag method may be required to separate the released drug from the formulation.

-

Compare the release profile to that of the unformulated API. The SEDDS should show a much faster and more complete drug release.

-

Table 2: Example Data for Cmpd-X-HCl SEDDS Formulations

| Formulation ID | Composition (Oil:Surfactant:Cosurfactant) | Emulsification Time (s) | Droplet Size (nm) | PDI |

| SEDDS-1 | Capryol 90:Kolliphor EL:Transcutol HP (20:50:30) | < 30 | 150 | 0.21 |

| SEDDS-2 | Labrafil M 1944:Tween 80:Plurol Oleique (15:60:25) | < 20 | 95 | 0.15 |

Part 4: Conclusion & Recommendations

This guide provides a systematic framework for the oral formulation development of 2-Methylsulfonyl-2-phenylethanamine hydrochloride (Cmpd-X-HCl). The initial preformulation characterization is paramount in identifying the key bioavailability hurdles. Based on these findings, a rational selection between advanced formulation strategies such as Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems can be made. The detailed protocols provided for ASD and SEDDS development offer robust starting points for formulation scientists. Successful execution of these protocols, coupled with rigorous in-process characterization, will significantly increase the probability of developing a clinically viable oral dosage form for this new chemical entity. The choice between ASD and SEDDS will ultimately depend on the specific properties of Cmpd-X-HCl, the desired dosage form (e.g., tablet vs. capsule), and the target product profile.

References

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Lipophilicity Profiles: Theory and Measurement Source: Avdeef, A. (2012). Absorption and Drug Development. URL: [Link]

-

Title: The importance of solid-state characterization in modern drug development Source: Newman, A. W. (2004). Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Amorphous Solid Dispersions: Theory and Practice Source: Shah, N., et al. (2014). John Wiley & Sons. URL: [Link]

-

Title: A-Z of Excipients Source: Pharmaceutical Press URL: [Link]

-

Title: Self-emulsifying drug delivery systems: a method for improving oral bioavailability Source: Pouton, C. W. (2000). European Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Lipid-based formulations for oral drug delivery Source: Hauss, D. J. (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Resolution of 2-Methylsulfonyl-2-phenylethanamine

This guide is intended for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-Methylsulfonyl-2-phenylethanamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies. Our focus is on the classical method of diastereomeric salt crystallization, a robust and scalable technique for obtaining enantiomerically pure amines.

I. Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues that may arise during the resolution process, presented in a question-and-answer format.

Question 1: "I have performed the salt formation with a chiral acid, but no crystals are forming. What are the likely causes and how can I induce crystallization?"

Answer:

Failure to crystallize is a common hurdle and typically points to issues with supersaturation or nucleation. Here is a systematic approach to troubleshoot this problem:

-

Underlying Cause: Crystallization requires a supersaturated solution, where the concentration of the diastereomeric salt exceeds its solubility limit. If the solution is too dilute or the chosen solvent is too effective at solvating the salt, it will not precipitate. Furthermore, crystallization requires a nucleation event—an initial seed or surface upon which crystals can grow.

-

Troubleshooting Steps:

-

Increase Concentration: The most direct method is to slowly evaporate the solvent under reduced pressure or with a gentle stream of nitrogen. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid instead of well-defined crystals.

-

Solvent System Optimization: The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[1][2] If your salt is too soluble, consider adding an "anti-solvent"—a solvent in which the salt is poorly soluble—dropwise until turbidity persists. Common anti-solvents for polar organic solvents include ethers (like MTBE) or alkanes (like heptane).

-

Induce Nucleation:

-

Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a tiny speck to the solution. This provides a template for crystal growth and is the most reliable method.[3]

-

Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[3]

-

-

Temperature Control: A controlled, slow cooling profile is critical.[1] Rapid cooling often leads to the formation of small, impure crystals or oils. Experiment with a gradual temperature reduction (e.g., 1-2°C per hour) to allow for selective crystallization of the less soluble diastereomer.

-

Question 2: "Crystals have formed, but the enantiomeric excess (ee) of the desired amine is low after liberation from the salt. How can I improve the chiral purity?"

Answer:

Low enantiomeric excess indicates that the less soluble diastereomeric salt did not crystallize with high selectivity. This can be due to co-precipitation of the more soluble diastereomer or the formation of mixed crystals.

-

Underlying Cause: The thermodynamic and kinetic properties of the crystallization process govern its selectivity. The goal is to operate in a region where the desired diastereomer preferentially crystallizes, leaving the undesired one in the mother liquor.[4][5] Factors like solvent choice, cooling rate, and stoichiometry are paramount.

-

Optimization Strategies:

-

Recrystallization: This is the most effective method for purifying the diastereomeric salt. Dissolve the crystalline salt in a minimum amount of hot solvent and allow it to cool slowly. This process should be repeated until the ee of the liberated amine no longer increases.

-

Solvent Screening: The choice of solvent is the most critical parameter influencing resolution efficiency.[1] A systematic screen of solvents with varying polarities (e.g., alcohols, ketones, esters, and their mixtures with water or anti-solvents) is essential. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1][2]

-

Adjust Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is a common starting point, this is not always optimal.[1] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents), a strategy pioneered by Marckwald, can be highly effective.[2][6] This ensures that only the enantiomer that forms the less soluble salt is precipitated, leaving the excess of the other enantiomer in solution.

-

Ternary Phase Diagrams: For advanced optimization, constructing a ternary phase diagram (amine enantiomers, resolving agent, solvent) can reveal the eutectic composition and provide deep thermodynamic insights to guide process development.[2][4]

-

| Parameter | Starting Point | Optimization Strategy | Rationale |

| Solvent | Methanol or Ethanol | Screen a matrix of solvents (e.g., Isopropanol, Acetone, Acetonitrile, Ethyl Acetate) and co-solvents (e.g., water, heptane). | To maximize the solubility difference between the (R)-amine-(+)-acid and (S)-amine-(+)-acid salts.[1][2] |

| Stoichiometry | 1.0 eq. Resolving Agent | Test 0.5 to 1.1 equivalents of the resolving agent. | Sub-stoichiometric amounts can improve selectivity for the less soluble salt.[6][7] |

| Temperature | Cool from reflux to RT | Implement a controlled, slow cooling ramp (e.g., 2-5°C/hour), potentially followed by an aging period at a lower temperature. | Slow cooling favors thermodynamic equilibrium and the growth of purer, larger crystals.[1] |

| Concentration | ~0.1 - 0.5 M | Adjust concentration to achieve a supersaturated solution at the initial temperature. | Supersaturation is the driving force for crystallization; it must be carefully controlled.[1] |

Question 3: "The overall yield of the desired enantiomer is poor, even if the enantiomeric excess is acceptable. What steps can I take to improve the yield?"

Answer:

Poor yield is a common issue, often resulting from discarding half of the starting material as the unwanted enantiomer.[8] Strategies to improve yield focus on maximizing the recovery of the desired diastereomer and recycling the unwanted one.

-

Underlying Cause: The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer remains in the mother liquor. Practical yields are often lower due to solubility losses. Advanced techniques can overcome this 50% barrier.

-

Yield Enhancement Strategies:

-

Optimize Mother Liquor: The mother liquor is enriched in the more soluble diastereomer. Concentrate the mother liquor to induce a second crop of crystals. While this second crop may have lower ee, it can be recrystallized or combined with the next batch.

-

Racemization and Recycling: This is a key strategy for achieving yields greater than 50%. The unwanted enantiomer, recovered from the mother liquor, can be converted back into the racemic mixture (racemized) and recycled into the resolution process.[9] For amines, this can sometimes be achieved by forming a non-chiral intermediate like an imine, followed by reduction.[9]

-

Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can theoretically achieve a 100% yield. It is applicable if the undesired diastereomer in solution can epimerize (racemize) under the crystallization conditions. As the less soluble, desired diastereomer crystallizes, the equilibrium in the solution shifts to produce more of it, eventually converting all the material to the desired product.[1] This requires a base or acid catalyst to facilitate racemization in solution.

-

II. Experimental Workflows & Protocols

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the general workflow for resolving a racemic amine using a chiral acid.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 1: Diastereomeric Salt Crystallization

-

Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 2-Methylsulfonyl-2-phenylethanamine in a minimal amount of a heated solvent (e.g., methanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

-

Mixing: Add the resolving agent solution to the amine solution while warm. Stir for 10-15 minutes.

-

Crystallization: Allow the solution to cool slowly to room temperature, ideally undisturbed, over several hours. If no crystals form, consider the troubleshooting steps outlined above. For improved purity, a programmed cooling ramp is recommended.

-

Aging: Once crystals have formed, it is often beneficial to age the slurry at a constant, cool temperature (e.g., 0-5°C) for several hours to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Free Amine

-

Dissolution: Suspend the dried diastereomeric salt crystals in water.

-

Basification: Add a strong base (e.g., 2M NaOH solution) dropwise until the pH is >11. This neutralizes the chiral acid and liberates the free amine.[10]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent in which the amine is soluble but the acid salt is not (e.g., dichloromethane or ethyl acetate).

-

Drying & Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 3: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) or Pirkle-type columns are common starting points for amines.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A common starting point is 90:10 Heptane:Isopropanol + 0.1% DEA.

-

Analysis: Dissolve a small sample of the resolved amine in the mobile phase. Inject onto the HPLC system. The two enantiomers should appear as distinct peaks.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100

III. Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I choose for 2-Methylsulfonyl-2-phenylethanamine?

A1: The selection of a resolving agent is often empirical.[8] For basic amines like yours, chiral carboxylic acids are the standard choice.[11] Tartaric acid and its derivatives are the most popular and cost-effective resolving agents for chiral bases.[6]

-

Primary Recommendation: (+)-Tartaric acid or (-)-Tartaric acid . They are readily available, inexpensive, and have a long history of success in resolving amines.[6][12]

-

Alternative Options: If tartaric acid fails, consider other commercially available chiral acids such as:

A screening approach using small amounts of material against a panel of resolving agents is the most efficient way to identify a successful candidate.[7]

Q2: How do I know which enantiomer I have isolated?

A2: After resolving the racemate, you will have one enantiomer in hand, but the resolution process itself does not inherently reveal its absolute configuration (R or S). Several methods can be used for determination:

-

X-ray Crystallography: If you can grow a suitable single crystal of the diastereomeric salt, X-ray diffraction is the definitive method for determining the absolute configuration.

-

Comparison to a Standard: If an authentic, enantiomerically pure sample of either the R or S enantiomer is available, you can compare its properties. This is typically done by chiral HPLC (comparing retention times) or by measuring the specific optical rotation.

-

Chiral Derivatization: Reacting the amine with a chiral reagent of known configuration to form a new diastereomeric compound, and then analyzing the product by NMR, can sometimes allow for the assignment of configuration based on predictable chemical shift differences.

Q3: Can I use preparative chiral HPLC instead of crystallization?

A3: Yes, preparative chiral HPLC is a valid alternative. It offers the advantage of separating both enantiomers in a single run. However, it is often more expensive and time-consuming for large-scale production compared to a well-optimized crystallization process.[7] Diastereomeric salt crystallization is frequently preferred for manufacturing due to its scalability and cost-effectiveness.[11][12]

Q4: What is the difference between a conglomerate and a racemic compound, and why does it matter?

A4: This distinction is crucial for understanding crystallization behavior.

-

Conglomerate: A racemic mixture that crystallizes as a physical mixture of separate R and S enantiopure crystals. Only about 5-10% of chiral compounds form conglomerates.[8][14] These rare systems can be resolved by direct preferential crystallization.

-

Racemic Compound (or Racemate): The majority of chiral compounds crystallize as a racemic compound, where R and S molecules are present in equal amounts within an ordered crystal lattice. These cannot be separated by direct crystallization and must be converted into diastereomers for resolution by crystallization.[15]

2-Methylsulfonyl-2-phenylethanamine is expected to form a racemic compound, making diastereomeric salt formation the appropriate resolution strategy.

IV. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in chiral resolution.

Caption: A decision tree for troubleshooting chiral resolution experiments.

References

-

Chiral resolution - Wikipedia. Available at: [Link]

-

APC. (2021, October 8). Optimization of an Enantioselective Crystallization. Available at: [Link]

-

Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348. Available at: [Link]

-

Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Péter, A., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Journal of Biochemical and Biophysical Methods, 70(4), 591-597. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

-

Noorduin, W. L., et al. (2010). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 132(2), 758–763. Available at: [Link]

-

Hsiao, C. K., & Ng, K. M. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Chemical Engineering Science, 66(8), 1664-1676*. Available at: [Link]

-

de la Escosura, A., et al. (2015). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development, 19(7), 794-804. Available at: [Link]

-

Lorenz, H., & Seidel-Morgenstern, A. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Chemie Ingenieur Technik, 93(3), 356-369*. Available at: [Link]

-

Lorenz, H. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]

-

Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

- Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

Lam, A. W. H., & Ng, K. M. (2002). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Conference Proceedings. Available at: [Link]

-

SIELC Technologies. Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column. Available at: [Link]

-

Onyx Scientific. Chiral Resolution Screening | Solid State. Available at: [Link]

-

Bonazzi, D., et al. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 271-277. Available at: [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(1), 20-27. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

University of Liverpool. (2021, April 30). 6 Separation of enantiomers. Stereochemistry. Available at: [Link]

-

Pápai, B., et al. (2021). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 23, 3505-3514. Available at: [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. approcess.com [approcess.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. onyxipca.com [onyxipca.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. stereoelectronics.org [stereoelectronics.org]

- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 13. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the Anticonvulsant Potency of Remacemide and the Investigational Compound 2-Methylsulfonyl-2-phenylethanamine HCl

Prepared for: Drug Development and Neuroscience Research Professionals

Executive Summary

The search for novel anticonvulsant and neuroprotective agents is a cornerstone of neurological drug development. This guide provides a comparative framework for evaluating the potency of two distinct chemical entities: Remacemide hydrochloride, a well-characterized multi-target agent, and 2-Methylsulfonyl-2-phenylethanamine HCl, a novel phenethylamine derivative with a currently undocumented pharmacological profile. Remacemide acts as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist and sodium channel blocker, with its primary in vivo activity attributed to a more potent desglycinated metabolite.[1][2][3] In contrast, the structural characteristics of 2-Methylsulfonyl-2-phenylethanamine suggest it may function as a modulator of monoaminergic systems, a common mechanism for phenethylamine-class compounds.[4][5][6]

Due to the absence of published data for 2-Methylsulfonyl-2-phenylethanamine HCl, this document outlines a comprehensive, side-by-side experimental plan designed to rigorously assess and compare the anticonvulsant potency of both compounds. We present detailed protocols for critical in vitro and in vivo assays, hypothesize potential outcomes, and provide the scientific rationale needed to guide such an investigation.

Introduction to the Compounds

Remacemide Hydrochloride: A Multi-Modal Neuroprotective Agent

Remacemide is an anticonvulsant and neuroprotective agent that has been studied for epilepsy, Parkinson's disease, and stroke.[1][7] It functions as a prodrug, rapidly converting to its principal active metabolite, FPL 12495 (the desglycine derivative), which exhibits significantly higher potency.[1][2][8] The mechanism of action is dual: it acts as a non-competitive, low-affinity antagonist at the NMDA receptor ion channel and also blocks voltage-dependent sodium channels.[2][3][7][9] This multi-target engagement provides a broad spectrum of activity against neuronal hyperexcitability. While it has shown clinical efficacy, its development has not progressed for its initial indications.[1][9]

2-Methylsulfonyl-2-phenylethanamine HCl: An Uncharacterized Phenethylamine Derivative

2-Methylsulfonyl-2-phenylethanamine HCl belongs to the phenethylamine class of compounds, which are known to interact with a wide range of neurological targets, often acting as central nervous system stimulants.[5][10] The core phenethylamine structure is the backbone for many neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs (e.g., amphetamine). The addition of a methylsulfonyl group introduces a unique chemical feature whose impact on pharmacological activity is not documented in public literature. Based on its structural class, it is hypothesized to modulate monoamine transporters (e.g., DAT, NET, SERT), but its actual mechanism and potency remain to be determined experimentally.

Mechanistic Frameworks: Known and Hypothesized

A direct comparison of potency requires an understanding of the distinct molecular pathways each compound is likely to affect.

Mechanism of Remacemide: Dual Antagonism of Excitatory Signaling

Remacemide and its active metabolite interrupt excitotoxicity through two primary checkpoints. First, by blocking the NMDA receptor ion channel, they prevent excessive calcium (Ca²⁺) influx, a key trigger for cell death pathways. Second, by blocking voltage-gated sodium channels, they inhibit the sustained, repetitive firing of neurons that characterizes seizure activity.[2][7][9]

Hypothesized Mechanism of 2-Methylsulfonyl-2-phenylethanamine HCl

Based on its phenethylamine backbone, this compound is hypothesized to interact with monoamine transporters. It could act as a reuptake inhibitor, increasing the synaptic concentration of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT), or as a releasing agent. Such actions would modulate neuronal excitability, though whether this leads to pro-convulsant or anti-convulsant effects is model-dependent and must be tested.

Experimental Design for Comparative Potency Assessment

To objectively compare these compounds, a tiered screening approach is necessary, moving from target-specific in vitro assays to functional in vivo models.[11][12]

In Vitro Assays: Target Affinity and Functional Activity

This assay determines the binding affinity (Kᵢ) of the compounds for the NMDA receptor, quantifying how strongly they interact with this key target.

-

Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]MK-801) from the NMDA receptor by Remacemide and the test compound.[2]

-

Methodology:

-

Membrane Preparation: Homogenize whole rat brain tissue to prepare a membrane fraction rich in NMDA receptors.[13][14]

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds (e.g., 0.1 nM to 100 µM).

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

This assay measures the functional inhibition of NMDA receptor- and sodium channel-mediated currents in cultured neurons.

-

Objective: To determine the functional potency (IC₅₀) of the compounds in blocking ion channel activity.

-

Methodology:

-

Cell Culture: Use primary cortical neurons or a stable cell line expressing human NMDA receptors (e.g., NR1/NR2B subunits) and voltage-gated sodium channels.[15]

-

Recording: Establish a whole-cell patch-clamp configuration.

-

NMDA Current Elicitation: Perfuse the cells with an NMDA/glycine solution to evoke an inward current. Apply varying concentrations of the test compounds and measure the reduction in current amplitude.

-

Sodium Current Elicitation: Hold the cell at a negative potential (e.g., -80 mV) and apply a depolarizing voltage step to elicit a transient inward sodium current. Measure the reduction in peak current amplitude in the presence of test compounds.

-

Analysis: Plot concentration-response curves to determine the IC₅₀ for inhibition of each current.

-

In Vivo Assays: Anticonvulsant Efficacy